
(R)-BAY-598 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-BAY-598

Cat. No.: B605942 Get Quote

An In-depth Technical Guide to (R)-BAY-598

This guide provides a comprehensive overview of the chemical structure, properties, and

associated methodologies for (R)-BAY-598, a known inhibitor of the lysine N-methyltransferase

SMYD2. The information is intended for researchers, scientists, and professionals in the field of

drug development.

Chemical Structure and Identification
(R)-BAY-598 is the (R)-enantiomer of the potent and selective SMYD2 inhibitor, BAY-598 (the

(S)-enantiomer). It serves as a less active control compound in research settings.
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Identifier Value

IUPAC Name

N-[(4R)-1-[(cyanoamino)[[3-

(difluoromethoxy)phenyl]imino]methyl]-3-(3,4-

dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]-N-

ethyl-2-hydroxy-acetamide

CAS Number 1906920-28-2[1]

Molecular Formula C₂₂H₂₀Cl₂F₂N₆O₃[1][2]

Molecular Weight 525.3 g/mol [1][2]

SMILES

ClC1=C(Cl)C=CC(C2=NN(/C(NC3=CC=CC(OC(

F)F)=C3)=N\C#N)C[C@H]2N(C(CO)=O)CC)=C

1[1]

InChI Key OTTJIRVZJJGFTK-GOSISDBHSA-N[3]

Physicochemical Properties
Detailed physicochemical data for the (R)-enantiomer is not extensively published. The data

below primarily pertains to the more widely studied and potent (S)-enantiomer, often referred to

as (S)-4 or simply BAY-598, and serves as a close reference.

Property Value Notes

Formulation A solid.[1]

Solubility
Soluble in DMSO.[1][4]

Insoluble in water.[5]

Specific aqueous solubility for

(R)-BAY-598 is not available.

The related (S)-enantiomer

has low aqueous solubility (<5

mg/L).[6]

Purity ≥98%[1][4]

Storage Store at -20°C.[4]

Pharmacological Properties
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(R)-BAY-598 is characterized by its inhibitory activity against SMYD2, albeit significantly lower

than its (S)-counterpart.

Parameter Value / Description

Target
SET and MYND domain containing protein 2

(SMYD2)

Mechanism of Action

Peptide-competitive and S-adenosylmethionine

(SAM)-uncompetitive inhibitor. It preferably

binds to the SMYD2-SAM substrate complex.[6]

[7]

Biochemical Potency (IC₅₀) 1.7 µM[6][8]

Cellular Potency (IC₅₀)

The cellular IC₅₀ for the potent (S)-enantiomer is

approximately 60 nM.[8] Data for the (R)-

enantiomer is not specified.

Selectivity

Selective for SMYD2 over protease-activated

receptor 1 (PAR1), with an IC₅₀ of >30 µM for

PAR1.[1] The (S)-enantiomer shows >100-fold

selectivity for SMYD2 over a panel of 32 other

methyltransferases.[9]

Pharmacokinetics (of the (S)-enantiomer)
Pharmacokinetic studies have been performed on the active (S)-enantiomer, providing insights

into its in vivo behavior.

Parameter Species Value

Blood Clearance Rat 1.6 L/h/kg (moderate)[6][8]

Bioavailability (Oral) Rat 24% (low)[6][8]

Signaling Pathways
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SMYD2 is a lysine methyltransferase that plays a significant role in cellular regulation by

methylating both histone and non-histone proteins. A primary non-histone target is the tumor

suppressor protein p53. Inhibition of SMYD2 by compounds like BAY-598 can reverse these

effects.
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Caption: SMYD2-mediated methylation of p53 at lysine 370, leading to transcriptional

repression.

Experimental Protocols
The following are summaries of key experimental methodologies as described in the primary

literature for the characterization of BAY-598 and its enantiomers.

A. Synthesis of (R/S)-BAY-598
The synthesis is a multi-step process detailed by Eggert et al. (2016). The core structure is built

around a pyrazoline intermediate. The final steps involve the introduction of the N-ethylated

hydroxyacetamide side chain. The enantiomers are then separated using preparative chiral

HPLC.
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Caption: Simplified synthesis workflow for BAY-598.[6][8]
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B. Biochemical SMYD2 Inhibition Assay (Scintillation
Proximity Assay - SPA)
This assay quantifies the methyltransferase activity of SMYD2 to determine the IC₅₀ values of

inhibitors.

Incubation: Recombinant His-tagged SMYD2 is incubated with the test compound (e.g., (R)-
BAY-598) or DMSO (control).[10]

Reaction Initiation: A biotinylated p53-derived peptide substrate and [³H]-labeled S-

adenosylmethionine (SAM) are added to start the methylation reaction.[6]

Quenching: The reaction is stopped.

Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated

peptide. If the peptide has been methylated by SMYD2, the [³H] label is brought into close

proximity to the scintillant in the beads, generating a light signal.

Measurement: The signal is measured using a scintillation counter. The reduction in signal in

the presence of the inhibitor is used to calculate the IC₅₀ value.

C. Cellular p53 Methylation Assay (Western Blot)
This method is used to confirm that the inhibitor can block SMYD2 activity within a cellular

context.

Cell Culture and Treatment: A suitable cell line (e.g., KYSE-150 esophageal cancer cells,

which overexpress SMYD2) is treated with increasing concentrations of the test compound

for a specified period (e.g., 5 days).[6]

Protein Extraction: Total protein is extracted from the cells.

Western Blot:

Proteins are separated by SDS-PAGE and transferred to a membrane.

The membrane is probed with a primary antibody specific for p53 monomethylated at

lysine 370 (p53K370me1).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b605942?utm_src=pdf-body
https://www.benchchem.com/product/b605942?utm_src=pdf-body
https://www.medchemexpress.com/BAY-598.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4917279/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4917279/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A secondary antibody conjugated to a reporter enzyme is used for detection.

The signal is visualized, and a reduction in the p53K370me1 band indicates inhibition of

SMYD2.[6] Total p53 levels are also measured as a loading control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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